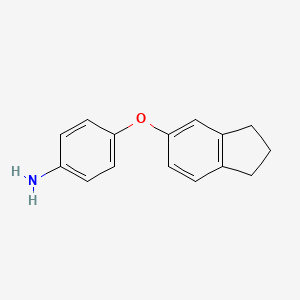![molecular formula C8H8Br3N3O B1342795 2-[(2,4,6-Tribromophenyl)amino]acetohydrazide CAS No. 443864-09-3](/img/structure/B1342795.png)
2-[(2,4,6-Tribromophenyl)amino]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- Research has been dedicated to synthesizing novel compounds using acetohydrazide derivatives, including the exploration of triazoles, thiadiazoles, and oxadiazoles. These compounds exhibit significant antimicrobial activity, highlighting their potential in developing new therapeutic agents. For example, the synthesis of 1,2,4-triazoles and thiadiazole derivatives from acetohydrazide precursors demonstrated promising antibacterial and antifungal properties (M. S. Abbady, 2014).
Antimicrobial Activity
- Several studies have focused on creating compounds with antimicrobial efficacy. Thiosemicarbazide derivatives, synthesized from acetohydrazide, showed high antioxidant and antibacterial activity against various bacterial strains, suggesting a noteworthy direction for synthesizing bioactive compounds with potential pharmaceutical applications (Y. Ünver et al., 2014).
Anti-Inflammatory and Anticancer Properties
- The development of acetohydrazide derivatives extends into anti-inflammatory and anticancer activities. A study on oxadiazole derivatives showcased both in vitro and in vivo anti-inflammatory properties, indicating their potential as novel anti-inflammatory agents (M. Somashekhar & R. Kotnal, 2019). Another research demonstrated the synthesis of benzimidazole derivatives with significant anticancer activity, providing a foundation for further exploration in cancer therapy (Salahuddin et al., 2014).
Antioxidant Ability and Corrosion Inhibition
- Acetohydrazide compounds have been explored for their antioxidant abilities, with some derivatives exhibiting higher antioxidant potential than standard controls, suggesting their utility in oxidative stress-related applications (Aida Šermukšnytė et al., 2022). Moreover, acetohydrazide derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals like zinc in acidic media, which is crucial for industrial applications (G. Gece & S. Bilgiç, 2012).
Propriétés
IUPAC Name |
2-(2,4,6-tribromoanilino)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br3N3O/c9-4-1-5(10)8(6(11)2-4)13-3-7(15)14-12/h1-2,13H,3,12H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNKYSDMUNQIOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NCC(=O)NN)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4,6-Tribromophenyl)amino]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


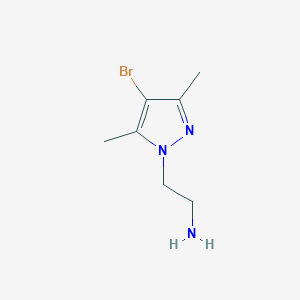
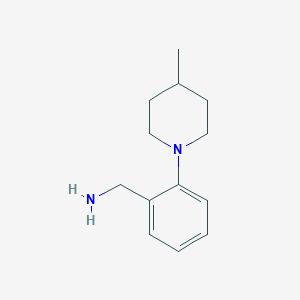
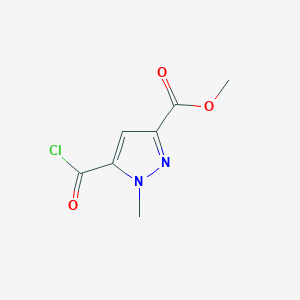
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)
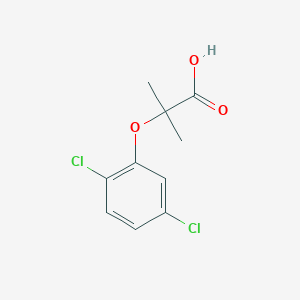
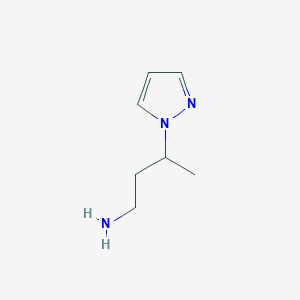
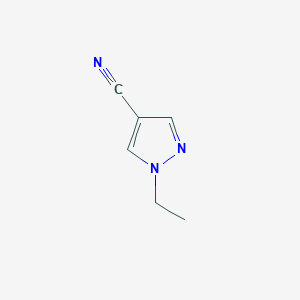
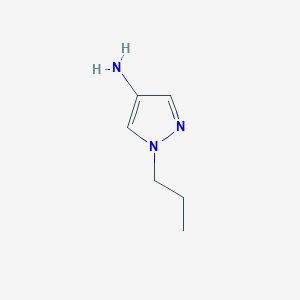
![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)
